5-methyl-N-(6-methylpyridin-2-yl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide
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Overview
Description
5-methyl-N-(6-methylpyridin-2-yl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide is a useful research compound. Its molecular formula is C20H17N5O2 and its molecular weight is 359.389. The purity is usually 95%.
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Scientific Research Applications
Synthetic Pathways and Derivatives
The compound "5-methyl-N-(6-methylpyridin-2-yl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide" is related to various synthesized heterocyclic compounds. For instance, novel 1,2,4-oxadiazole heterocyclic compounds containing 2-H-pyranopyridine-2-one moiety and related compounds have been synthesized, hinting at the structural diversity and potential biological activities of similar compounds (Kumar & Mashelker, 2007). Similarly, various pyrazolopyrimidines derivatives have been developed and evaluated, highlighting the medicinal and chemical interest in such structures (Rahmouni et al., 2016).
Potential for Imaging Applications
A derivative, N-(3-(4-[11C]methylpiperazin-1-yl)-1-(5-methylpyridin-2-yl)-1H-pyrazol-5-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide, has been synthesized and suggested as a potential PET agent for imaging of IRAK4 enzyme in neuroinflammation, indicating the potential use of similar compounds in diagnostic imaging (Wang et al., 2018).
Potential Biological Activities and Applications
Anticancer and Anti-inflammatory Properties
Derivatives of the compound structure have demonstrated anticancer and anti-5-lipoxygenase activities, suggesting potential therapeutic applications. The synthesis of these derivatives and their biological evaluation point to their potential use in medical treatments (Rahmouni et al., 2016).
Molecular Docking and Computational Studies
The synthesized compounds have also been a subject of computational studies and molecular docking analyses. Such studies have helped understand the compounds' non-linear optical (NLO) properties and interactions with biological targets like tubulin, indicating their potential utility in the development of anticancer agents (Jayarajan et al., 2019).
Antiviral Activities
Certain derivatives have shown inhibitory effects on various viruses, including Herpes simplex virus type 1 (HSV-1), Mayaro virus (MAY), and vesicular stomatitis virus (VSV), highlighting the potential antiviral applications of these compounds (Bernardino et al., 2007).
Mechanism of Action
Target of Action
Compounds with similar structures, such as pyridine derivatives, have been found to interact with various targets
Mode of Action
Some pyridine derivatives have been found to bind to specific sites of their targets, interrupting vital processes . The specific interaction of this compound with its targets would need further investigation.
Biochemical Pathways
Pyridine derivatives have been known to affect various biochemical pathways
Result of Action
Similar compounds have been found to have significant effects at the molecular and cellular level
Properties
IUPAC Name |
5-methyl-N-(6-methylpyridin-2-yl)-3-oxo-2-phenylpyrazolo[4,3-c]pyridine-7-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N5O2/c1-13-7-6-10-17(21-13)22-19(26)15-11-24(2)12-16-18(15)23-25(20(16)27)14-8-4-3-5-9-14/h3-12H,1-2H3,(H,21,22,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UCVQJMDXHUHHNJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)NC(=O)C2=CN(C=C3C2=NN(C3=O)C4=CC=CC=C4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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